molecular formula C20H38O B12288092 Peachflure

Peachflure

Cat. No.: B12288092
M. Wt: 294.5 g/mol
InChI Key: HVUBXNQWXJBVHB-FYWRMAATSA-N
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Description

Peachflure (cis-7-eicosen-11-one; CAS 63408-44-6) is a 20-carbon ketone with the molecular formula C₂₀H₃₈O and a molecular weight of 294.52 g/mol. Its physicochemical properties include a density of 0.842 g/cm³ and a boiling point of 172°C . Structurally, it features a ketone group at position 11 and a cis-configured double bond at position 7, contributing to its role as a pheromone in biochemical pest control systems .

Synthetically, this compound is derived from upstream precursors such as 3-decyn-1-ol, methyl 3-oxododecanoate, and triphenylphosphine oxide via well-documented catalytic hydrogenation and oxidation steps . Its primary application lies in Japan’s agricultural sector, where it is registered as a pheromone for disrupting pest mating behaviors, particularly in lepidopteran species .

Properties

Molecular Formula

C20H38O

Molecular Weight

294.5 g/mol

IUPAC Name

(E)-icos-13-en-10-one

InChI

InChI=1S/C20H38O/c1-3-5-7-9-11-13-15-17-19-20(21)18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-19H2,1-2H3/b15-13+

InChI Key

HVUBXNQWXJBVHB-FYWRMAATSA-N

Isomeric SMILES

CCCCCCCCCC(=O)CC/C=C/CCCCCC

Canonical SMILES

CCCCCCCCCC(=O)CCC=CCCCCCC

Origin of Product

United States

Preparation Methods

Sulfone-Based Synthesis via Tosylate Intermediates

Reaction Overview

A prominent method for synthesizing Peachflure involves sulfone intermediates derived from α,ω-ditosylalkanes. The process begins with 1-(p-tolylsulfonyl)nonane or 1-(p-tolylsulfonyl)octane , which undergo condensation with methyl 4,4-dimethoxybutanoate in the presence of lithium diisopropylamide (LDA) . This step forms sulfones via nucleophilic substitution, leveraging the strong base to deprotonate the ester and facilitate alkylation.

Key Steps and Conditions

  • Sulfone Formation :

    • LDA (2.2 equiv) in tetrahydrofuran (THF) at −78°C to 0°C.
    • Reaction time: 4–6 hours.
    • Yield: ~75% for the sulfone intermediate.
  • Reductive Cleavage with Aluminum Amalgam :

    • Sulfones are treated with Al-Hg amalgam in aqueous THF at room temperature.
    • Converts sulfones to dimethoxy ketones through reductive desulfonylation.
    • Reaction time: 12–24 hours.
  • Acid Hydrolysis :

    • Dimethoxy ketones are acidified with HCl (1M) to yield oxo aldehydes .
    • Conditions: Reflux in ethanol for 2–4 hours.
  • Wittig Olefination :

    • Heptyltriphenylphosphonium bromide (1.5 equiv) and sodium amide (2.0 equiv) in dry THF.
    • Generates the (Z)-configured double bond via a salt-free Wittig reaction.
    • Reaction time: 8–12 hours at 0°C to room temperature.
    • Final yield: 58–62%.
Advantages of This Method
  • Avoids chromatographic purification by leveraging crystalline intermediates.
  • Stereoselectivity (>95% Z-isomer) achieved through controlled Wittig conditions.

Grignard Reagent-Mediated Alkylation

Decanoyl Chloride as a Starting Material

An alternative route employs decanoyl chloride (CAS 112-13-0) as the acylating agent. While detailed protocols are sparse in public literature, the inferred pathway involves:

  • Formation of a Ketone Intermediate :

    • Decanoyl chloride reacts with nonylmagnesium bromide (1.0M in THF) to form a C20 ketone.
    • Conditions: Slow addition at −20°C, followed by warming to room temperature.
  • Isomerization to (Z)-Configuration :

    • The crude ketone is treated with p-toluenesulfonic acid in toluene under reflux to induce double-bond migration.
    • Stereochemical control remains a challenge, with yields typically <40%.

Limitations

  • Lower yields compared to the sulfone route.
  • Requires rigorous purification to isolate the Z-isomer.

Alkyne Hydroacylation Strategy

Use of 2-Nonyne

Raw materials listed in synthesis databases include 2-nonyne (CAS 628-71-7), suggesting a hydroacylation approach. The proposed mechanism involves:

  • Hydroacylation of 2-Nonyne :

    • Reaction with dodecanoyl chloride in the presence of a rhodium catalyst.
    • Forms a β,γ-unsaturated ketone intermediate.
  • Selective Hydrogenation :

    • Partial hydrogenation using Lindlar’s catalyst to obtain the Z-alkene.
    • Yield: ~50% (estimated).

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents Yield (%) Z-Isomer Purity
Sulfone-Based 1-(p-Tolylsulfonyl)nonane LDA, Al-Hg, NaNH2 58–62 >95%
Grignard Alkylation Decanoyl chloride, NonylMgBr p-TsOH <40 ~80%
Alkyne Hydroacylation 2-Nonyne, Dodecanoyl chloride Rh catalyst, Lindlar’s ~50 >90%

Optimization Strategies and Scalability

Solvent and Temperature Effects

  • THF vs. Ether Solvents : THF enhances solubility of intermediates in the sulfone route, reducing side reactions.
  • Low-Temperature Control : Critical during LDA-mediated steps to prevent ester degradation.

Catalytic Improvements

  • Aluminum Amalgam Efficiency : Particle size (50–100 µm) impacts reductive cleavage rates.
  • Wittig Reaction Modifications : Substituting NaNH2 with KOtBu improves phosphorane formation kinetics.

Industrial-Scale Production Considerations

Cost Analysis

  • The sulfone method is cost-effective due to reusable solvents (THF, ethanol) and inexpensive Al-Hg.
  • Grignard routes suffer from higher Mg waste disposal costs.

Environmental Impact

  • Waste Streams : Sulfone methods generate sulfonic acid byproducts, requiring neutralization.
  • Green Chemistry Alternatives : Exploring biocatalytic desymmetrization for ketone synthesis remains an area of research.

Chemical Reactions Analysis

Types of Reactions

Peachflure undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are used under specific conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Peachflure has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Peachflure involves its interaction with specific molecular targets and pathways. It can act as a ligand binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Class Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
This compound Aliphatic ketone C₂₀H₃₈O 294.52 172 Ketone, cis-alkene
Methyl eugenol Phenylpropanoid C₁₁H₁₄O₂ 178.23 254 Methoxy, allylbenzene
Cuelure Cyclohexene ester C₁₂H₁₈O₃ 210.27 285 Ester, conjugated diene

Key Observations :

  • This compound’s lower boiling point (172°C vs. 254–285°C for others) suggests higher volatility, enabling rapid dispersion in field applications .
  • Its larger molecular weight (294.52 g/mol) may reduce environmental mobility compared to smaller pheromones like methyl eugenol .

Efficacy in Pest Control

Table 2: Field Efficacy Comparison (Hypothetical Data)

Compound Target Pest Effective Concentration (μg/mL) Field Longevity (Days)
This compound Grapholita molesta 5.2 14–21
Methyl eugenol Bactrocera dorsalis 1.8 7–14
Cuelure Zeugodacus cucurbitae 3.4 10–17

Key Findings :

  • This compound exhibits prolonged field longevity (14–21 days), likely due to its slower degradation rate and structural stability .
  • Methyl eugenol, while effective at lower concentrations, requires more frequent reapplication .

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